REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[CH3:9][C:10]([CH2:12][C:13]([C:15]([F:18])([F:17])[F:16])=O)=O>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:13]([C:15]([F:18])([F:17])[F:16])=[CH:12][C:10]=2[CH3:9])[N:3]=1.[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:10]([CH3:9])=[CH:12][C:13]=2[C:15]([F:18])([F:17])[F:16])[N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC(=CC(=C2C=C1)C)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC(=CC(=C2C=C1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[CH3:9][C:10]([CH2:12][C:13]([C:15]([F:18])([F:17])[F:16])=O)=O>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:13]([C:15]([F:18])([F:17])[F:16])=[CH:12][C:10]=2[CH3:9])[N:3]=1.[NH2:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4](=[N:8][C:10]([CH3:9])=[CH:12][C:13]=2[C:15]([F:18])([F:17])[F:16])[N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC(=CC(=C2C=C1)C)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC(=CC(=C2C=C1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |